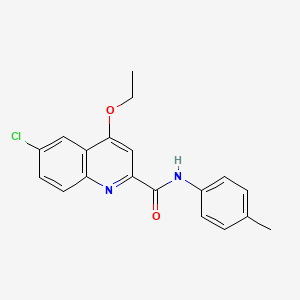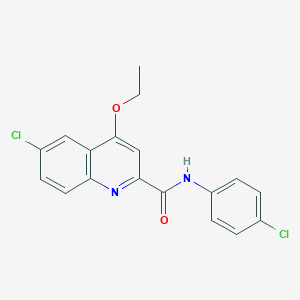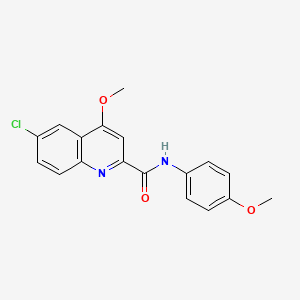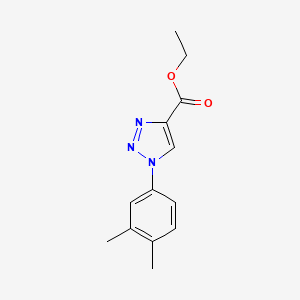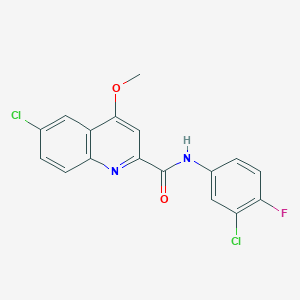
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide (CEMQC) is a synthetic molecule with a wide range of applications in scientific research and lab experiments. CEMQC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is used to study the effects of COX-2 inhibition on biochemical and physiological processes. CEMQC is a useful tool for studying the effects of COX-2 inhibition on a variety of biological systems, including cancer, inflammation, and cardiovascular diseases. In addition, CEMQC has been used to study the effects of COX-2 inhibition on the development of novel treatments for these diseases.
作用機序
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other physiological processes. This compound binds to the active site of COX-2 and inhibits its activity. This prevents the production of prostaglandins and leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other physiological processes. In addition, this compound has been shown to inhibit the production of other molecules involved in inflammation, such as leukotrienes and thromboxanes. This compound has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. Finally, this compound has been shown to reduce the production of cytokines, which are molecules involved in the regulation of the immune system.
実験室実験の利点と制限
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide has several advantages for use in lab experiments. This compound is a relatively small molecule, which makes it easy to synthesize and handle. In addition, this compound is stable and can be stored for long periods of time without degrading. Furthermore, this compound is relatively non-toxic, which makes it safe to use in lab experiments.
However, this compound also has some limitations. This compound is not very soluble in water, which makes it difficult to use in experiments that require aqueous solutions. In addition, this compound is not very selective, which means that it can inhibit the activity of other enzymes in addition to COX-2. Finally, this compound is not very potent, which means that higher concentrations are needed to achieve the desired effects.
将来の方向性
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide has a wide range of potential applications in scientific research and lab experiments. In the future, this compound could be used to study the effects of COX-2 inhibition on a variety of biological systems, including cancer, inflammation, and cardiovascular diseases. In addition, this compound could be used to develop novel treatments for these diseases. Furthermore, this compound could be used to study the effects of COX-2 inhibition on other physiological processes, such as pain, blood pressure, and immune system regulation. Finally, this compound could be used to develop new synthetic molecules with improved potency, selectivity, and solubility.
合成法
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide is synthesized using a two-step process. The first step involves the condensation of the precursor molecules 4-ethoxyquinoline-2-carboxylic acid and 3-fluoro-4-methylphenyl chloroformate. The second step involves the substitution of the chlorine atom in the 4-ethoxyquinoline-2-carboxylic acid with the 3-fluoro-4-methylphenyl chloroformate. The resulting product is this compound.
科学的研究の応用
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide is used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other physiological processes. This compound is used to study the effects of COX-2 inhibition on a variety of biological systems, including cancer, inflammation, and cardiovascular diseases. In addition, this compound has been used to study the effects of COX-2 inhibition on the development of novel treatments for these diseases.
特性
IUPAC Name |
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-3-25-18-10-17(23-16-7-5-12(20)8-14(16)18)19(24)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPUSFDTMRMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
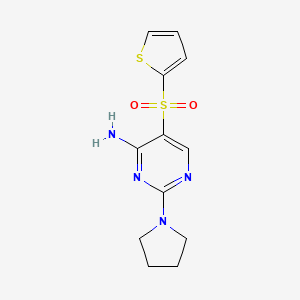
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)


![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
